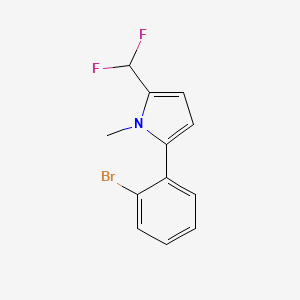

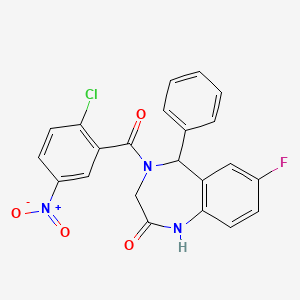

![molecular formula C14H16N2O3S B2479750 Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-58-2](/img/structure/B2479750.png)

Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline . The final compounds obtained out of these reactions were checked for anti-repellent activity against Anopheles arabiensis mosquitoes .Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions, including nucleophilic substitution, to form a variety of derivatives .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry Applications

Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate is a compound that showcases versatility in synthetic and medicinal chemistry. Its applications span across various chemical syntheses and drug discovery processes. For instance, Durcik et al. (2020) highlight its role in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives act as new building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).

Antibiotic Synthesis

Another application is in the synthesis of antibiotics, such as the thiopeptide antibiotic amythiamicin D, which exhibits significant biological properties against MRSA and malaria. Hughes et al. (2005) employed a biosynthesis-inspired hetero-Diels-Alder route, utilizing thiazole building blocks to achieve the total synthesis of this antibiotic (Hughes et al., 2005).

Cystic Fibrosis Therapy

In the realm of therapeutic applications, Yu et al. (2008) discuss the use of bithiazole analogues, including this compound derivatives, as correctors for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds have shown promising results in improving the function of this protein, highlighting the compound's potential in cystic fibrosis therapy (Yu et al., 2008).

Alzheimer's Disease Research

Furthermore, the compound's derivatives have been explored for their potential as tracers for detecting β-amyloid plaques in Alzheimer's disease. Zheng et al. (2008) synthesized fluorinated derivatives to develop PET tracers, indicating the compound's utility in neurodegenerative disease research (Zheng et al., 2008).

Cancer and Infectious Disease Treatment

Additionally, thiazolides, including derivatives of this compound, have shown promise in inducing cell death in colon carcinoma cell lines and have potent antimicrobial activities. This dual functionality highlights their potential in both cancer treatment and the fight against infectious diseases (Brockmann et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-14(2,3)12(18)16-13-15-9-6-5-8(11(17)19-4)7-10(9)20-13/h5-7H,1-4H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEDGLINFNOBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)

![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)